REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH:12](OCC)=[O:13]>>[CH:12]([NH:1][CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1)=[O:13]
|
Name
|
|
Quantity
|
4.29 g
|
Type
|
reactant
|
Smiles
|
NCC=1OC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 80° for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after which the excess ethyl formate is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (350 ml)
|
Type
|
WASH
|
Details
|
eluting with methanol/dichloromethane (2/98)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the product, which
|
Type
|
CUSTOM
|
Details
|
is crystallized from dichloromethane/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NCC=1OC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |